molecular formula C8H16N2O B1472302 4-Ethyl-2-methyl-1,4-diazepan-5-one CAS No. 1515077-88-9

4-Ethyl-2-methyl-1,4-diazepan-5-one

Cat. No.: B1472302
CAS No.: 1515077-88-9
M. Wt: 156.23 g/mol
InChI Key: LDRWMNJTKLPJIF-UHFFFAOYSA-N
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Description

4-Ethyl-2-methyl-1,4-diazepan-5-one is a chemical compound belonging to the 1,4-diazepanone class, which serves as a key structural motif and synthetic intermediate in medicinal chemistry and organic synthesis. Compounds featuring the 1,4-diazepane (homopiperazine) core are of significant interest in pharmaceutical research for their potential biological activity. Specifically, structurally similar 1,4-diazepane derivatives have been identified as critical intermediates in the synthesis of potential therapeutic agents. For instance, research into (R)-6-Amino-1-ethyl-4-methylhexahydro-1,4-diazepine highlights its role as the amine moiety of a novel and potent dopamine (D2 and D3) and 5-HT3 receptors antagonist, which was a clinical candidate studied as a broad antiemetic agent . Furthermore, the 1,4-diazepane ring system is a privileged scaffold in the development of central nervous system (CNS) active compounds, including analogues of established antipsychotics . This underscores the research value of this compound as a versatile building block for constructing novel molecules for biological evaluation. Researchers may utilize this diazepanone derivative to explore new chemical space in drug discovery, particularly in programs targeting neurological and psychiatric disorders. As a ketone-bearing heterocycle, it offers multiple sites for chemical modification, including the carbonyl group and the ring nitrogen atoms, enabling the exploration of structure-activity relationships (SAR). This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-ethyl-2-methyl-1,4-diazepan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-3-10-6-7(2)9-5-4-8(10)11/h7,9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRWMNJTKLPJIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(NCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethyl-2-methyl-1,4-diazepan-5-one is a member of the diazepane family, which is recognized for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential therapeutic applications and unique structural properties. This article reviews the biological activity of this compound, summarizing key findings from various studies.

Chemical Structure and Properties

The structure of this compound consists of a seven-membered ring containing two nitrogen atoms. The presence of ethyl and methyl substituents on the diazepane ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter systems involved in anxiety, depression, and other neurological disorders.

1. Neuropharmacological Effects

Research indicates that compounds within the diazepane class exhibit anxiolytic and sedative properties. Studies have shown that this compound can influence GABAergic transmission, potentially enhancing inhibitory neurotransmission in the central nervous system (CNS) .

2. Antimicrobial Activity

Preliminary investigations have suggested that this compound exhibits antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent .

3. Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicated that this compound could induce apoptosis in certain cancer cells, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential.

Compound NameStructure CharacteristicsBiological Activity
1-Methyl-1,4-diazepaneMethyl substitution onlyMild anxiolytic effects
1-Ethyl-1,4-diazepaneEthyl substitution onlyModerate sedative effects
This compoundEthyl and methyl substitutionsEnhanced anxiolytic and antimicrobial effects

Case Study 1: Neuropharmacological Assessment

A study involving animal models assessed the anxiolytic effects of this compound. The results showed a significant reduction in anxiety-like behavior compared to control groups, supporting its potential use in treating anxiety disorders .

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that this compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several conventional antibiotics .

Preparation Methods

Synthetic Routes Overview

The preparation of 4-ethyl-2-methyl-1,4-diazepan-5-one typically involves multi-step organic synthesis starting from piperidin-4-one derivatives or 1,4-diazepanone precursors. The key transformations include:

  • Formation of the 1,4-diazepan-5-one ring system.
  • Introduction of alkyl substituents (ethyl and methyl groups).
  • Purification and characterization of the final compound.

Method 1: Alkylation of 1,4-Diazepanone

A direct approach involves reacting 1,4-diazepanone with alkylating agents under controlled conditions to introduce the ethyl and methyl groups at the 4 and 2 positions respectively.

  • Procedure : 1,4-diazepanone is reacted with appropriate alkylating agents such as ethyl halides and methyl donors under heating in a suitable solvent.
  • Purification : The product is isolated by crystallization and purified by standard chromatographic techniques.
  • Advantages : This method is straightforward and allows for selective substitution.
  • Limitations : Requires precise control of reaction conditions to avoid over-alkylation or side reactions.

This method is exemplified in the synthesis of related compounds such as 4-(2-(dimethylamino)ethyl)-1,4-diazepan-5-one, where 1,4-diazepanone reacts with 2-dimethylaminoethanol under heating, followed by crystallization to yield the target molecule.

Method 3: Functionalization via Nucleophilic Substitution

Further functionalization of preformed 1,4-diazepan-5-one derivatives can be achieved by nucleophilic substitution reactions.

  • Example : Reaction of 3-methyl-2,7-diphenyl-1,4-diazepan-5-one with alkyl bromides in the presence of bases such as N-ethyldiisopropylamine in dichloromethane.
  • Outcome : Formation of substituted diazepanones with alkyl chains attached to nitrogen atoms or carbon positions.
  • Application : This method was used to synthesize compounds like 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-ethyl-2,7-diphenyl-1,4-diazepan-5-one with high yields (96-98%).

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Alkylation of 1,4-diazepanone 1,4-diazepanone Alkyl halides, solvents Heating, solvent-based Moderate Simple, direct substitution Control needed to avoid side reactions
Beckmann/Schmidt Rearrangement Piperidin-4-ones NH2OH·HCl, NaHSO4·SiO2 catalyst Microwave irradiation, solvent-free 80-98 Rapid, high yield, green chemistry Requires microwave setup
Nucleophilic Substitution Substituted diazepanones Alkyl bromides, bases Reflux in dichloromethane 96-98 High yield, versatile functionalization Multi-step synthesis needed

Research Findings and Notes

  • Microwave-assisted synthesis using NaHSO4·SiO2 catalyst significantly improves the efficiency of diazepanone formation from piperidin-4-ones, reducing reaction times to 2–5 minutes and eliminating hazardous solvents.
  • The rearrangement proceeds via oxime intermediates, with anti-selective migration confirmed by NMR studies.
  • Alkylation strategies require careful optimization to achieve selective substitution at the 4-ethyl and 2-methyl positions without over-alkylation.
  • Nucleophilic substitution on preformed diazepanones allows further structural diversification, useful for pharmaceutical lead optimization.
  • Safety considerations include handling under proper laboratory conditions with personal protective equipment due to limited toxicity data for some intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Ethyl-2-methyl-1,4-diazepan-5-one
Reactant of Route 2
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